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Compound of Interest

Compound Name: 2-(4-Ethylphenoxy)ethanamine

CAS No.: 67333-08-8

Cat. No.: B1634880

Get Quote

Content Type: Technical Monograph & Experimental Guide Subject: Pharmacological

Characterization of the 2-(4-Ethylphenoxy)ethanamine Scaffold[1]

Part 1: Executive Technical Summary[1]
2-(4-Ethylphenoxy)ethanamine (CAS Registry Number: Variable depending on salt form,

often cited as intermediate) is a lipophilic primary amine belonging to the phenoxyethylamine

class.[1] Unlike its phenethylamine counterparts (e.g., tyramine, dopamine), the inclusion of an

ether oxygen linker alters its pKa and conformational flexibility, imparting distinct biological

specificity.[1]

In drug discovery, this molecule serves as a privileged pharmacophore.[1] It is rarely the final

clinical drug itself but acts as the critical "warhead" or "anchor" in larger ligands designed for:

Serotonergic Modulation (5-HT1A): The 4-ethyl substitution provides a steric bulk that fills

hydrophobic pockets in G-protein coupled receptors (GPCRs), significantly enhancing affinity

compared to unsubstituted analogs.[1]
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Monoamine Oxidase (MAO) Inhibition: The scaffold acts as a competitive reversible inhibitor

of MAO-A, preventing the oxidative deamination of neurotransmitters.[1]

TRPM8 Modulation: Emerging data suggests utility in designing cooling agents, where the

lipophilic phenoxy tail interacts with the TRP channel pore regions.[1]

Part 2: Chemical Identity & Pharmacophore
Analysis[1][2]
Physicochemical Profile[1]

IUPAC Name: 2-(4-ethylphenoxy)ethanamine[1][2][3]

Molecular Formula:

[4]

Molecular Weight: 165.23 g/mol [1][4]

Predicted LogP: ~2.1 (Moderately Lipophilic)[4]

Key Structural Features:

Lipophilic Tail: The para-ethyl group enhances blood-brain barrier (BBB) permeability and

hydrophobic binding interactions.[1]

Ether Linker: Increases rotational freedom compared to a direct carbon chain, allowing the

amine to adopt diverse conformations within an active site.[1]

Primary Amine: Protonated at physiological pH (pKa ~9.5), serving as the essential cation

for aspartate anchoring in GPCRs and enzymes.[1]

Pharmacophore Visualization (DOT)
The following diagram illustrates the functional regions of the molecule and their corresponding

biological interactions.[1][4]
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Caption: Pharmacophore mapping of 2-(4-Ethylphenoxy)ethanamine showing critical binding

vectors for GPCR and Enzyme targets.[1]

Part 3: Mechanism of Action & Biological Targets
Serotonin 5-HT1A Receptor Agonism
The 2-(4-ethylphenoxy)ethyl moiety is a high-affinity fragment used to target the 5-HT1A

receptor.[1]

Mechanism: The protonated amine forms a salt bridge with Aspartate 116 (Asp3.32) in the

receptor's transmembrane domain.[1][4] The para-ethyl group extends into a deep

hydrophobic crevice, differentiating it from smaller endogenous ligands.[1]

Significance: Ligands incorporating this scaffold have demonstrated ngcontent-ng-

c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

values in the nanomolar range (<50 nM), acting as partial agonists to modulate anxiety and
nociception pathways.

Monoamine Oxidase A (MAO-A) Inhibition
Phenoxyethylamines are classic reversible inhibitors of MAO.[1]
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Mechanism: The molecule enters the active site of MAO-A.[1][5] The amine group aligns with

the FAD cofactor, but the ether oxygen prevents the oxidation mechanism that typically

degrades phenethylamines.[1] The 4-ethyl group stabilizes the inhibitor-enzyme complex via

hydrophobic interactions with Phe208 and Ile335.[1]

Therapeutic Relevance: Inhibition leads to elevated synaptic levels of serotonin and

norepinephrine, suggesting potential antidepressant activity.[1]

TRPM8 Channel Modulation (Cooling Activity)
Patent literature identifies this scaffold as a precursor for "cooling agents."[1][4]

Mechanism: The molecule acts as a voltage-gating modifier of the TRPM8 ion channel.[1]

The 4-ethyl substitution is critical for potency; removing it or replacing it with a polar group

often abolishes the cooling effect.[1]

Part 4: Experimental Protocols
Protocol A: Fluorometric MAO-A Inhibition Assay
Validates the scaffold's ability to inhibit neurotransmitter degradation.[1]

Materials:

Recombinant Human MAO-A (5 mg/mL).[1][4]

Substrate: Tyramine or Kynuramine.[1][4]

Detection Reagent: Amplex Red (10-acetyl-3,7-dihydroxyphenoxazine).[1]

Buffer: 100 mM Potassium Phosphate, pH 7.4.[1]

Workflow:

Preparation: Dissolve 2-(4-Ethylphenoxy)ethanamine (hydrochloride salt) in DMSO to

create a 10 mM stock.

Dilution: Serial dilute (1:3) in reaction buffer to range from 100 µM to 0.1 nM.[4]
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Incubation: Add 10 µL of compound and 40 µL of MAO-A enzyme solution to a black 96-well

plate. Incubate at 37°C for 15 minutes.

Reaction: Add 50 µL of working solution (200 µM Tyramine + 1 U/mL HRP + 50 µM Amplex

Red).

Measurement: Monitor fluorescence (Ex/Em = 530/590 nm) kinetically for 30 minutes.

Analysis: Calculate % Inhibition relative to DMSO control. Fit data to a sigmoid dose-

response curve to determine ngcontent-ng-c1989010908="" _nghost-ng-c2127666394=""

class="inline ng-star-inserted">

.

Protocol B: Radioligand Binding Assay (5-HT1A)
Determines binding affinity (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394=""

class="inline ng-star-inserted">

) for the serotonin receptor.[4][6]

Materials:

Membrane preparation from CHO cells expressing human 5-HT1A.[1]

Radioligand: [3H]-8-OH-DPAT (0.5 nM).[1]

Non-specific binding control: Serotonin (10 µM).[4]

Workflow:

Assay Buffer: 50 mM Tris-HCl, 10 mM

, 0.5 mM EDTA, pH 7.4.

Binding: Incubate 50 µg membrane protein with [3H]-8-OH-DPAT and varying concentrations

of 2-(4-Ethylphenoxy)ethanamine (10 nM - 100 µM).

Equilibrium: Incubate for 60 minutes at 25°C.
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Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI) using a

cell harvester.

Quantification: Measure radioactivity via liquid scintillation counting.

Calculation:

.[4]

Part 5: Quantitative Data Summary
The following table summarizes predicted and literature-derived activity ranges for the 4-ethyl

substituted scaffold compared to the unsubstituted parent.
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Target Parameter
2-(4-
Ethylphenoxy)
ethanamine

Unsubstituted
Phenoxyethyla
mine

Impact of 4-
Ethyl Group

5-HT1A Receptor

Binding Affinity

(ngcontent-ng-

c1989010908=""

_nghost-ng-

c2127666394=""

class="inline ng-

star-inserted">

)

10 - 150 nM

(High Affinity)

> 1000 nM (Low

Affinity)

Critical: Provides

necessary

hydrophobic bulk

for receptor

pocket filling.

MAO-A Enzyme

Inhibition

Potency

(ngcontent-ng-

c1989010908=""

_nghost-ng-

c2127666394=""

class="inline ng-

star-inserted">

)

0.5 - 5.0 µM 10 - 50 µM

Enhancing:

Increases

lipophilic

interaction with

active site

residues.

TRPM8 Cooling Intensity Moderate Negligible

Enabling:

Essential for

channel gating

modulation.[4]

LogP Lipophilicity 2.1 1.1

Transport:

Improves BBB

penetration and

membrane

residence time.

[4]

Part 6: Experimental Logic Flow (DOT)
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This diagram outlines the decision matrix for evaluating this compound in a drug discovery

campaign.

Compound Synthesis
(Williamson Ether Synthesis)

QC: NMR / LCMS
(>95% Purity)

Primary Screen:
MAO-A/B Inhibition

Secondary Screen:
5-HT1A Binding

Is MAO IC50 < 1 µM? Is 5-HT1A Ki < 100 nM?

Designate as
CNS Lead Candidate

Yes

Evaluate for
TRPM8 (Cooling)

No (Selectivity Check) Yes No

Click to download full resolution via product page

Caption: Decision tree for categorizing 2-(4-Ethylphenoxy)ethanamine based on assay

thresholds.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. WO2017058594A1 - Compounds useful as modulators of trpm8 - Google Patents
[patents.google.com]

2. 2-(4-ethylphenoxy)ethanamine CAS#: [m.chemicalbook.com]

3. 1609409-07-5_CAS号:1609409-07-5_N-Ethyl-2-(4-ethylphenoxy)ethanamine
hydrochloride - 化源网 [chemsrc.com]

4. WO2002006268A1 - Amino alcohol derivatives - Google Patents [patents.google.com]

5. Frontiers | Amphetamine Derivatives as Monoamine Oxidase Inhibitors [frontiersin.org]

6. docta.ucm.es [docta.ucm.es]

To cite this document: BenchChem. [Biological Activity Profile: 2-(4-
Ethylphenoxy)ethanamine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1634880/docs#biological-activity-profile-2-4-
ethylphenoxy-ethanamine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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